methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 2-methoxyphenyl group at position 1 and a sulfanyl-acetamido-benzoate methyl ester substituent at position 5. The pyrazolo[3,4-d]pyrimidinone core is a heterocyclic scaffold known for its versatility in medicinal and agrochemical applications. The 2-methoxyphenyl group enhances lipophilicity and may influence binding interactions, while the sulfanyl-acetamido linker and methyl benzoate moiety likely contribute to solubility and metabolic stability.
Properties
Molecular Formula |
C22H19N5O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29) |
InChI Key |
ANOZGQIGLLFSHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid under reflux conditions .
-
Thioether Formation:
-
Acylation and Esterification: : The final steps involve acylation with acetic anhydride and subsequent esterification to form the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[3,4-d]pyrimidine core, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study evaluated methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate against various cancer cell lines. The compound demonstrated high inhibitory activity with an IC50 value comparable to established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be linked to its structural components:
- Pyrazolo[3,4-d]pyrimidine Core : This core structure is pivotal for its anticancer activity and is recognized as a pharmacophore in numerous anticancer agents.
- Sulfanyl and Acetamido Groups : These functional groups enhance the compound's binding affinity to target proteins and improve solubility and bioavailability.
Antitumor Efficacy
A comprehensive study investigated the antitumor efficacy of this compound against several cancer cell lines:
These results indicate that the compound exhibits potent anticancer activity across different tumor types.
In Vivo Studies
Further research involving animal models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The findings support its potential for development as a novel anticancer therapy.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating cellular responses.
Signal Transduction Pathways: The compound can influence signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives from the provided evidence:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Core Modifications: The target compound shares the pyrazolo[3,4-d]pyrimidin-4-one core with Examples 4 and 3. However, compounds in incorporate a fused thiazolo ring, which increases structural rigidity and may alter electronic properties . Example 53 () retains the pyrazolo[3,4-d]pyrimidinone core but introduces a chromenone moiety, likely enhancing π-π stacking interactions in biological targets .
Substituent Effects: Position 1: The 2-methoxyphenyl group in the target compound contrasts with the fluorophenyl-chromenone hybrid in Example 53. Methoxy groups generally improve membrane permeability, while fluorine atoms (as in Example 53) enhance metabolic stability and binding affinity . Position 6: The sulfanyl-acetamido-benzoate methyl ester in the target compound differs from the phenoxy-propionate esters in .
For instance, acid-catalyzed cyclization () or Suzuki coupling () could be adapted for introducing the 2-methoxyphenyl or benzoate groups .
Biological Implications: Compounds with phenoxy-propionate esters () exhibit herbicidal activity, implying that the target’s methyl benzoate group may serve a similar role in agrochemical design . Example 53’s sulfonamide group () is common in therapeutic agents, suggesting the target’s acetamido linker could be optimized for drug discovery .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 2-methoxyphenyl and methyl ester groups in the target compound likely increase lipophilicity (logP) compared to the polar sulfonamide in Example 53. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
Methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on existing literature, highlighting its anticancer properties, antimicrobial effects, and mechanisms of action.
Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the pyrazolo-pyrimidine scaffold followed by functionalization to introduce various substituents.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For example:
- In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values often in the micromolar range. Specifically, a related compound demonstrated an IC50 value of 1.74 µM against MCF-7 cells .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of eukaryotic protein kinases, which play crucial roles in cell proliferation and survival. The ability to target these kinases makes such compounds promising candidates for cancer therapy .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity:
- Bacterial Inhibition : Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The dual action against cancer cells and bacteria is particularly advantageous in treating cancer patients who are at higher risk for infections .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1 | S. aureus | 12.5 µg/mL | |
| 2 | E. coli | 15 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study highlighted that specific pyrazolo[3,4-d]pyrimidines significantly reduced tumor volumes in vivo by targeting specific kinases associated with tumor growth .
- Antibacterial Properties : Another investigation reported that certain derivatives exhibited enhanced antibacterial activity when used in combination with conventional antibiotics like ampicillin and kanamycin .
Q & A
Q. What are the optimal synthetic routes for preparing methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves sequential coupling of the pyrazolo[3,4-d]pyrimidin-6-thiol core with a chloroacetamide intermediate, followed by esterification. Key steps include:
- Thiol-Activation : Use Mitsunobu conditions or nucleophilic substitution (e.g., with chloroacetyl chloride) to attach the sulfanylacetamido group. Optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to minimize byproducts .
- Esterification : Employ HATU/DMAP coupling for the benzoate moiety under anhydrous conditions (yields ~70–83% reported for analogous compounds) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Focus on diagnostic signals:
- Pyrazolo[3,4-d]pyrimidin-4-one NH proton at δ 10.5–12.0 ppm (DMSO-d6, broad singlet).
- Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm) .
- LC-MS : Confirm molecular weight ([M+H]+ expected at ~450–460 Da) and monitor fragmentation patterns (e.g., loss of CO2 from the benzoate group) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., conformation of the sulfanyl bridge) using single-crystal data .
Advanced Research Questions
Q. What strategies can address contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., hepatic microsomal assays) to identify metabolic liabilities (e.g., ester hydrolysis). Use deuterated analogs or prodrug modifications to enhance bioavailability .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo, ensuring observed activity correlates with mechanism .
- Dose-Response Optimization : Adjust dosing regimens (e.g., QD vs. BID) based on half-life data (t1/2) from rodent PK studies .
Q. How can the structure-activity relationship (SAR) be explored to enhance selectivity for kinase targets?
- Methodological Answer :
- Core Modifications : Substitute the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO2) to modulate H-bonding with ATP-binding pockets .
- Sulfanyl Linker Optimization : Replace the thioether with sulfone or methylene groups to assess steric/electronic effects on binding (IC50 comparisons) .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase isoforms (e.g., JAK2 vs. ABL1) and prioritize synthetic targets .
Q. What analytical methods are critical for detecting and quantifying degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2O2). Monitor via:
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradants.
- QbD Approach : Apply ICH Q1A guidelines to establish degradation pathways (e.g., ester hydrolysis → benzoic acid derivative) .
Methodological Design & Data Analysis
Q. How can reaction regioselectivity challenges during pyrazolo[3,4-d]pyrimidin synthesis be mitigated?
- Methodological Answer :
- Protecting Group Strategy : Temporarily protect the 4-oxo group (e.g., as a TMS ether) to direct sulfanyl-acetamido coupling to the 6-position .
- Catalytic Control : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling of aryl boronic acids to avoid competing side reactions .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
